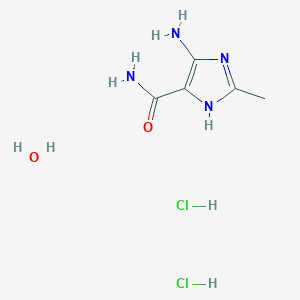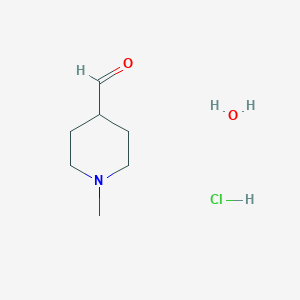
5-Amino-2-methyl-1H-imidazole-4-carboxamide dihydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-methyl-1H-imidazole-4-carboxamide dihydrochloride hydrate is a chemical compound with the molecular formula C5H8N4O·2HCl·H2O It is a derivative of imidazole, a five-membered ring containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-methyl-1H-imidazole-4-carboxamide dihydrochloride hydrate typically involves the cyclization of α-guanidino-α-formamidoacetamide hydrochloride in solvents such as xylene . This process is followed by the isolation and purification of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve a one-step synthesis from commercially available hypoxanthine . This method is efficient, environmentally friendly, and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-methyl-1H-imidazole-4-carboxamide dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The amino and carboxamide groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of imidazole-based compounds.
Scientific Research Applications
5-Amino-2-methyl-1H-imidazole-4-carboxamide dihydrochloride hydrate has a wide range of applications in scientific research:
Biology: The compound is studied for its role in various biochemical pathways and its potential as a biochemical probe.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-Amino-2-methyl-1H-imidazole-4-carboxamide dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. For instance, its ribonucleotide form, AICA ribonucleotide, stimulates AMP-dependent protein kinase (AMPK) activity, which plays a crucial role in cellular energy homeostasis . This activation can lead to increased metabolic activity and protection against ischemic injury.
Comparison with Similar Compounds
Similar Compounds
5-Amino-4-imidazolecarboxamide hydrochloride: This compound is used in the synthesis of heterocyclic compounds and has similar applications in chemistry and biology.
4-Amino-5-carbamoylimidazole: Another related compound with applications in the synthesis of purines and pyrimidines.
Uniqueness
5-Amino-2-methyl-1H-imidazole-4-carboxamide dihydrochloride hydrate is unique due to its specific structural features, such as the presence of a methyl group at position 2 and the dihydrochloride hydrate form
Properties
IUPAC Name |
4-amino-2-methyl-1H-imidazole-5-carboxamide;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O.2ClH.H2O/c1-2-8-3(5(7)10)4(6)9-2;;;/h6H2,1H3,(H2,7,10)(H,8,9);2*1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTFCDMNHMBOJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1)C(=O)N)N.O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(1-Hydroxycyclohexyl)-3-oxopropyl]-dimethylazanium;chloride](/img/structure/B7971367.png)

![ethyl 2-[(dimethylamino)methylidene]-3-oxohexanoate](/img/structure/B7971387.png)

![Potassium [4-(dimethylcarbamoyl)phenyl]trifluoroboranuide](/img/structure/B7971401.png)


![[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid hydrochloride](/img/structure/B7971422.png)



![[2-(1H-Pyrazol-1-yl)propyl]amine dihydrochloride hydrate](/img/structure/B7971453.png)
